molecular formula C21H21FN2O3 B11326362 N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11326362
M. Wt: 368.4 g/mol
InChI Key: ZFUGPSSOXDAOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoline derivative with 2-(4-fluorophenoxy)acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced derivatives.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its biological activity.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluorophenoxyacetamides: Compounds with similar acetamide linkages but different aromatic substituents.

Uniqueness

The uniqueness of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H21FN2O3/c1-2-3-13-26-19-11-10-18(17-5-4-12-23-21(17)19)24-20(25)14-27-16-8-6-15(22)7-9-16/h4-12H,2-3,13-14H2,1H3,(H,24,25)

InChI Key

ZFUGPSSOXDAOEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)F)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.